molecular formula C15H15Cl2NO2 B5834689 (2,6-dichlorobenzyl)(3,5-dimethoxyphenyl)amine

(2,6-dichlorobenzyl)(3,5-dimethoxyphenyl)amine

Cat. No.: B5834689
M. Wt: 312.2 g/mol
InChI Key: VZBQCQWKKSSJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-dichlorobenzyl)(3,5-dimethoxyphenyl)amine, also known as 25C-NBOMe, is a synthetic psychoactive substance that belongs to the phenethylamine class of drugs. It is a derivative of the 2C family of compounds, which are known for their hallucinogenic effects. 25C-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of many psychedelic drugs.

Mechanism of Action

The mechanism of action of (2,6-dichlorobenzyl)(3,5-dimethoxyphenyl)amine involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor leads to the activation of downstream signaling pathways, which ultimately result in the hallucinogenic effects of the drug.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound include altered perception, hallucinations, and changes in mood and thought processes. These effects are similar to those produced by other hallucinogenic drugs such as LSD and psilocybin. However, this compound has been found to have a higher risk of cardiovascular toxicity compared to other psychedelic drugs.

Advantages and Limitations for Lab Experiments

One advantage of using (2,6-dichlorobenzyl)(3,5-dimethoxyphenyl)amine in lab experiments is its potent agonist activity at the 5-HT2A receptor, which makes it a useful tool for studying the mechanisms of action of hallucinogenic drugs. However, its high risk of cardiovascular toxicity limits its use in certain types of experiments, and caution should be taken when handling the compound.

Future Directions

For research on (2,6-dichlorobenzyl)(3,5-dimethoxyphenyl)amine include further studies on its mechanisms of action, as well as investigations into its potential therapeutic uses. The compound has been found to have potential as a treatment for depression and anxiety, and further research is needed to explore this potential. Additionally, studies on the long-term effects of this compound use are needed to better understand its safety profile.

Synthesis Methods

The synthesis of (2,6-dichlorobenzyl)(3,5-dimethoxyphenyl)amine involves the reaction of 2,6-dichlorobenzyl chloride with 3,5-dimethoxyaniline in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

(2,6-dichlorobenzyl)(3,5-dimethoxyphenyl)amine has been used in scientific research to study the mechanisms of action of hallucinogenic drugs. It has been found to be a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of many psychedelic drugs. Studies have also shown that this compound has a high affinity for the 5-HT2B receptor, which is associated with cardiovascular toxicity.

Properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-3,5-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2/c1-19-11-6-10(7-12(8-11)20-2)18-9-13-14(16)4-3-5-15(13)17/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBQCQWKKSSJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NCC2=C(C=CC=C2Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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